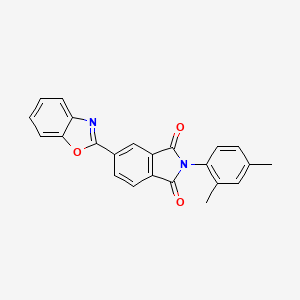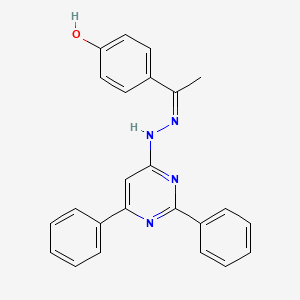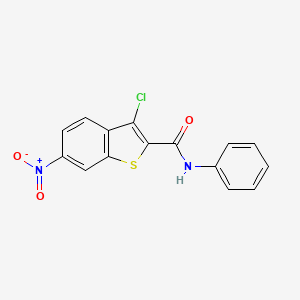
5-(1,3-benzoxazol-2-yl)-2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1,3-benzoxazol-2-yl)-2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione, also known as DBIBO, is a small organic molecule that has gained attention in scientific research due to its potential applications in various fields. DBIBO has a unique chemical structure that makes it an interesting compound to study.
作用機序
The mechanism of action of 5-(1,3-benzoxazol-2-yl)-2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes that are involved in inflammation and cancer. This compound has also been found to induce cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have both biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been found to induce apoptosis in cancer cells. In addition, this compound has been shown to have antimicrobial activity against various bacteria and fungi.
実験室実験の利点と制限
One of the advantages of using 5-(1,3-benzoxazol-2-yl)-2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its unique chemical structure, which makes it an interesting compound to study. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several potential future directions for research on 5-(1,3-benzoxazol-2-yl)-2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione. One area of research could be to further investigate its anti-inflammatory and anti-cancer properties and to explore its potential as a therapeutic agent. Another area of research could be to explore its potential as a fluorescent probe for the detection of metal ions in biological systems. Finally, research could be conducted to further investigate the mechanism of action of this compound and its potential as an antimicrobial agent.
合成法
The synthesis of 5-(1,3-benzoxazol-2-yl)-2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione is a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of 2,4-dimethylphenylhydrazine with 2-bromo-1,3-benzoxazole in the presence of potassium carbonate to form 5-(2-bromo-1,3-benzoxazol-5-yl)-2,4-dimethylphenylhydrazine. This intermediate is then reacted with phthalic anhydride in the presence of acetic anhydride to form this compound.
科学的研究の応用
5-(1,3-benzoxazol-2-yl)-2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been studied for its potential as a fluorescent probe for the detection of metal ions in biological systems.
特性
IUPAC Name |
5-(1,3-benzoxazol-2-yl)-2-(2,4-dimethylphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O3/c1-13-7-10-19(14(2)11-13)25-22(26)16-9-8-15(12-17(16)23(25)27)21-24-18-5-3-4-6-20(18)28-21/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUNKZWXBLFSFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C4=NC5=CC=CC=C5O4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-piperidinyl)-3-[2-(4-thiomorpholinylmethyl)phenoxy]-2-propanol](/img/structure/B6082556.png)
![{4-[4-(trifluoromethyl)-2-pyridinyl]phenyl}methanol](/img/structure/B6082562.png)


![ethyl 3-(2,4-difluorobenzyl)-1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinecarboxylate](/img/structure/B6082579.png)

![N-[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-(2-thienyl)butanamide](/img/structure/B6082594.png)
![2-(4-{1-[(1-ethyl-1H-imidazol-5-yl)methyl]-3-pyrrolidinyl}-1-piperidinyl)pyrimidine](/img/structure/B6082614.png)
![1-(2-chlorobenzyl)-N-{[1-(2-methoxyethyl)-5-oxo-3-pyrrolidinyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6082618.png)
![3-[(3-methoxyphenoxy)methyl]-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B6082621.png)
![1-[2-(4-methoxyphenyl)ethyl]-4-(tetrahydro-2H-pyran-4-ylamino)-2-pyrrolidinone](/img/structure/B6082633.png)
![3-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one](/img/structure/B6082652.png)
![2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide hydrochloride](/img/structure/B6082659.png)
![N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-amine](/img/structure/B6082670.png)